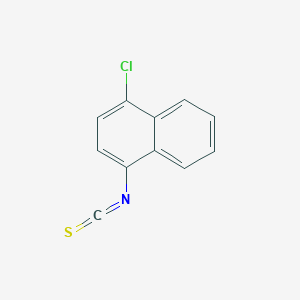
1-chloro-4-isothiocyanatonaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isothiocyanic acid, 4-chloro-1-naphthyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of isothiocyanic acid, featuring a naphthalene ring substituted with a chlorine atom at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isothiocyanic acid, 4-chloro-1-naphthyl ester typically involves the reaction of 4-chloro-1-naphthylamine with thiophosgene or its derivatives. The reaction proceeds through the formation of an intermediate isothiocyanate, which then reacts with the naphthylamine to form the desired ester. The reaction conditions often include the use of organic solvents such as dichloromethane or chloroform, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of isothiocyanic acid, 4-chloro-1-naphthyl ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Isothiocyanic acid, 4-chloro-1-naphthyl ester undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: Although less common, the compound can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with isothiocyanic acid, 4-chloro-1-naphthyl ester include amines, alcohols, and thiols. The reactions are typically carried out in organic solvents such as dichloromethane, chloroform, or tetrahydrofuran, and may require catalysts or specific temperature conditions to proceed efficiently .
Major Products Formed
The major products formed from reactions involving isothiocyanic acid, 4-chloro-1-naphthyl ester include thiourea derivatives, substituted naphthyl esters, and various addition products depending on the nature of the nucleophile involved .
Wissenschaftliche Forschungsanwendungen
Isothiocyanic acid, 4-chloro-1-naphthyl ester has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of biologically active molecules.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification due to its reactive isothiocyanate group.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of isothiocyanic acid, 4-chloro-1-naphthyl ester involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The molecular targets include amino groups on proteins, which can result in enzyme inhibition or activation depending on the context .
Vergleich Mit ähnlichen Verbindungen
Isothiocyanic acid, 4-chloro-1-naphthyl ester can be compared with other isothiocyanate derivatives such as:
Isothiocyanic acid, 1-naphthyl ester: Similar structure but without the chlorine substitution, leading to different reactivity and applications.
Phenyl isothiocyanate: A simpler aromatic isothiocyanate with different physical and chemical properties.
Alkyl isothiocyanates: These compounds have alkyl groups instead of aromatic rings, resulting in different reactivity and uses.
Eigenschaften
CAS-Nummer |
101670-65-9 |
|---|---|
Molekularformel |
C11H6ClNS |
Molekulargewicht |
219.69 g/mol |
IUPAC-Name |
1-chloro-4-isothiocyanatonaphthalene |
InChI |
InChI=1S/C11H6ClNS/c12-10-5-6-11(13-7-14)9-4-2-1-3-8(9)10/h1-6H |
InChI-Schlüssel |
KMDNKLRJLQTHPA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)N=C=S |
Key on ui other cas no. |
101670-65-9 |
Synonyme |
1-chloro-4-isothiocyanato-naphthalene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















